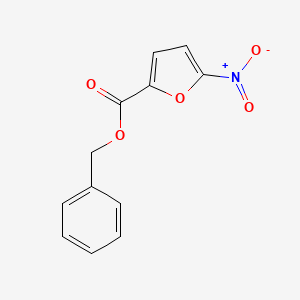

Benzyl 5-nitrofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 5-nitrofuran-2-carboxylate is a chemical compound with the CAS Number: 22427-65-2 . It has a molecular weight of 247.21 and is typically in powder form . It’s also known by its IUPAC name, benzyl 5-nitro-2-furoate .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H9NO5/c14-12(10-6-7-11(18-10)13(15)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 .Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Fluorofuran Compounds : Benzyl 5-nitrofuran-2-carboxylate is used in the synthesis of 5-fluorofuran-2-carboxylic acid. This process involves fluorodenitration and hydrogenolysis steps, highlighting its role in producing fluorinated furan compounds (Ren‐Jie Song, Weimin Lin, & Q. Jiang, 2011).

Precursor to Pyrroles : It serves as a precursor in the synthesis of pyrrole derivatives, which are significant in developing porphyrins and related compounds. The process involves the base-catalyzed condensation of benzyl isocyanoacetate with other compounds (T. Lash, J. Bellettini, J. A. Bastian, & Kendall B. Couch, 1994).

Development of Antituberculosis Agents : this compound derivatives have been studied for their potential as antituberculosis agents. These derivatives display a significant structure-activity relationship, with some showing strong antituberculosis activity (Rajendra Tangallapally, R. Yendapally, Robin E. B. Lee, A. Lenaerts, & Richard E. Lee, 2005).

Bioreductively Activated Prodrug System : The compound has been explored for its potential in prodrug systems targeting hypoxic solid tumors. This research involves studying the biomimetic reduction of certain acetals derived from this compound (N. Mahmud, S. Garrett, & M. Threadgill, 1998).

Antitubercular Optimization : Further optimization of this compound derivatives has been conducted to enhance their antitubercular properties, with specific focus on improving bioavailability and stability (Ricardo Gallardo-Macias, Pradeep Kumar, M. Jaskowski, Todd Richmann, Riju Shrestha, Riccardo Russo, E. Singleton, M. Zimmerman, H. Ho, V. Dartois, N. Connell, D. Alland, & Joel S. Freundlich, 2019).

Biochemical and Medicinal Research

Nitroheterocyclic Drug Activity : this compound derivatives fall under the category of nitroheterocyclic compounds, which are known for their activity against various protozoan and bacterial infections. This research emphasizes the chemotherapeutic, toxicological, and pharmacokinetic properties of such compounds (W. Raether & H. Hänel, 2003).

Antimicrobial and Antitubercular Agents : Novel 5-nitrofuran-2-carbohydrazides, derivatives of this compound, have been synthesized and evaluated for antimicrobial and antitubercular activities. These compounds displayed promising activity against various bacterial and fungal species (H. Abdel‐Aziz, Wagdy M. Eldehna, Mohamed Fares, T. Elsaman, M. Abdel-Aziz, & D. Soliman, 2015).

Anti-Leishmanial Activity : A series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties, derived from this compound, have been synthesized and tested for anti-leishmanial activity, showing effectiveness against Leishmania major (A. Tahghighi, Sepideh Razmi, M. Mahdavi, P. Foroumadi, S. K. Ardestani, S. Emami, F. Kobarfard, S. Dastmalchi, A. Shafiee, & A. Foroumadi, 2012).

Mechanism of Action

While the exact mechanism of action for Benzyl 5-nitrofuran-2-carboxylate is not specified, nitrofurans are known to inhibit several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed to also affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .

Safety and Hazards

The safety data sheet for Benzyl 5-nitrofuran-2-carboxylate indicates that it is harmful if swallowed . It is very toxic to aquatic life and can have long-lasting effects . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and avoiding release to the environment .

Future Directions

The synthesis of carbonyl-containing nitrofurans, including Benzyl 5-nitrofuran-2-carboxylate, continues to be a topic of research . Recent advances have focused on methods of nitration, oxidation, and esterification of the corresponding furan derivatives . As our understanding of these compounds grows, they may find new applications in various fields.

Properties

IUPAC Name |

benzyl 5-nitrofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c14-12(10-6-7-11(18-10)13(15)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMDGRGKHFIBLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-2-(2-(cyclopentylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2925090.png)

![N-benzyl-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2925091.png)

![rac-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2925092.png)

![4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2925095.png)

![methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2925100.png)

![3,6-dichloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}pyridine-2-carboxamide](/img/structure/B2925102.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2925103.png)

![4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one](/img/structure/B2925108.png)

![3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2925110.png)

![N-(4-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2925113.png)